18-(3-ethyl-2-oxiranyl)-N-(2-hydroxyethyl)-4Z,7Z,10Z,13Z,16Z-octadecapentaenamide

Description

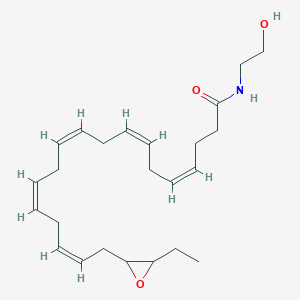

18-(3-Ethyl-2-oxiranyl)-N-(2-hydroxyethyl)-4Z,7Z,10Z,13Z,16Z-octadecapentaenamide (referred to herein as EDP-EA) is a polyunsaturated fatty acid ethanolamide (FAE) derivative characterized by:

- Molecular formula: C₂₄H₃₇NO₃

- Molecular weight: 387.564 g/mol

- Key structural features: Five conjugated double bonds in the Z configuration (4Z,7Z,10Z,13Z,16Z). A 3-ethyloxiranyl (epoxy) substituent at position 16. An ethanolamide group (-N-(2-hydroxyethyl)) at the carboxyl terminus .

EDP-EA is hypothesized to be a metabolite or synthetic analog of epoxy fatty acids (EpFAs), which are known for roles in inflammation, blood pressure regulation, and lipid metabolism. Its systematic name, (±)19(20)-EDP Ethanolamide, suggests structural similarity to epoxydocosapentaenoyl ethanolamides, though its shorter carbon chain (18 vs. 22 carbons in docosahexaenoic acid derivatives) distinguishes it from classical EpFAs like EETs (epoxyeicosatrienoic acids) .

Properties

IUPAC Name |

(4Z,7Z,10Z,13Z,16Z)-18-(3-ethyloxiran-2-yl)-N-(2-hydroxyethyl)octadeca-4,7,10,13,16-pentaenamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H37NO3/c1-2-22-23(28-22)18-16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-19-24(27)25-20-21-26/h3-4,7-10,13-16,22-23,26H,2,5-6,11-12,17-21H2,1H3,(H,25,27)/b4-3-,9-7-,10-8-,15-13-,16-14- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQRHKQCFLLFLJV-MBYQGORISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(O1)CC=CCC=CCC=CCC=CCC=CCCC(=O)NCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1C(O1)C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)NCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H37NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 18-(3-ethyl-2-oxiranyl)-N-(2-hydroxyethyl)-4Z,7Z,10Z,13Z,16Z-octadecapentaenamide , also known as 19,20-DHEA epoxide, is a derivative of docosahexaenoic acid (DHA) and has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its effects in various cellular contexts, particularly its anti-inflammatory properties and metabolic roles.

- Molecular Formula : C24H37NO3

- Molecular Weight : 387.6 g/mol

- CAS Number : 2123485-34-5

Anti-inflammatory Effects

Recent studies have highlighted the compound's ability to modulate inflammatory responses. Specifically, it has been observed to:

- Decrease IL-6 Production : In BV-2 microglial cells stimulated by lipopolysaccharide (LPS), 18-(3-ethyl-2-oxiranyl)-N-(2-hydroxyethyl)-4Z,7Z,10Z,13Z,16Z-octadecapentaenamide significantly reduced the production of interleukin-6 (IL-6), a pro-inflammatory cytokine.

- Increase IL-10 Production : The same studies indicated an increase in interleukin-10 (IL-10), an anti-inflammatory cytokine, at concentrations ranging from 2.5 to 10 µM.

Metabolic Role

As a human metabolite, this compound plays a role in lipid metabolism. Its structure suggests potential interactions with lipid signaling pathways, particularly those involving fatty acids and their derivatives .

Study 1: Microglial Response

In a controlled laboratory setting, BV-2 microglial cells were treated with varying concentrations of the compound to assess its impact on inflammatory markers. Results demonstrated:

| Concentration (µM) | IL-6 Production (pg/mL) | IL-10 Production (pg/mL) |

|---|---|---|

| 0 | 150 | 20 |

| 2.5 | 100 | 30 |

| 5 | 80 | 50 |

| 10 | 60 | 70 |

This data indicates a clear inverse relationship between IL-6 and IL-10 production in response to the compound.

Study 2: Lipid Signaling Pathways

Another research effort examined the effects of the compound on lipid signaling pathways in various cell types. The findings suggested that it may enhance the signaling of omega-3 fatty acids, thereby promoting anti-inflammatory pathways and potentially influencing metabolic processes related to obesity and insulin sensitivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

EDP-EA belongs to the broader class of epoxy fatty acid ethanolamides (EpFA-EAs), which combine epoxy fatty acids with ethanolamine. Key analogues include:

Table 1: Structural and Functional Comparison

| Compound Name | Molecular Formula | Molecular Weight | Key Features | Biological Activities | Metabolic Pathways |

|---|---|---|---|---|---|

| EDP-EA (Target Compound) | C₂₄H₃₇NO₃ | 387.56 | 18-carbon chain, 5 Z double bonds, 3-ethyloxiranyl group, ethanolamide | Hypothesized anti-inflammatory, vasoregulatory | Likely sEH hydrolysis, CYP450 |

| Anandamide (AEA) | C₂₂H₃₇NO₂ | 347.53 | 20-carbon chain, 4 Z double bonds, ethanolamide (no epoxy) | Cannabinoid receptor agonist, neuroregulation | FAAH-mediated hydrolysis |

| 14,15-EET-EA (Epoxyeicosatrienoic Ethanolamide) | C₂₄H₃₇NO₃ | 387.56 | 20-carbon chain, 3 Z double bonds, epoxy at C14–C15, ethanolamide | Vasodilation, anti-inflammatory | sEH hydrolysis, β-oxidation |

| 19,20-EDP-EA (Epoxydocosapentaenoyl Ethanolamide) | C₂₆H₃₉NO₃ | 425.60 | 22-carbon chain, 5 Z double bonds, epoxy at C19–C20, ethanolamide | Resolvin-like anti-inflammatory effects | sEH, CYP450 |

Key Observations :

Chain Length and Double Bonds: EDP-EA has an 18-carbon backbone with five double bonds, shorter than 19,20-EDP-EA (22 carbons) but more unsaturated than 14,15-EET-EA (3 double bonds). This confers distinct solubility and membrane interaction properties .

Epoxy Group Position :

- The 3-ethyloxiranyl group in EDP-EA is unique compared to epoxy groups in EET-EAs (e.g., 14,15-epoxide). This may alter stability and interaction with soluble epoxide hydrolase (sEH), a key enzyme in EpFA metabolism .

Ethanolamide Moiety: Like AEA, the ethanolamide group enhances solubility and may facilitate interactions with cannabinoid-like receptors. However, EDP-EA lacks the arachidonoyl backbone of AEA, suggesting divergent signaling pathways .

EDP-EA :

- Hypothesized Roles :

- Metabolism : Likely hydrolyzed by sEH to diol products, though its shorter chain may reduce affinity for sEH compared to EET-EAs. CYP450 enzymes may further oxidize the epoxy group .

14,15-EET-EA :

- Established Roles :

- Potent vasodilation via TRPV4 channels and PPARγ activation.

- Rapid hydrolysis by sEH limits its half-life <i>in vivo</i>.

AEA :

- Mechanism : Binds CB1/CB2 receptors, modulating pain and appetite.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing the purity and structural integrity of 18-(3-ethyl-2-oxiranyl)-N-(2-hydroxyethyl)-4Z,7Z,10Z,13Z,16Z-octadecapentaenamide?

- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) to confirm the unsaturated polyene chain and oxiranyl group positions. High-resolution mass spectrometry (HRMS) or LC-MS can validate molecular weight and purity. UV-Vis spectroscopy (λmax ~255 nm) is suitable for tracking conjugation in the polyene system . For purity, employ HPLC with a C18 column and ethanol-based mobile phases, as the compound is ethanol-soluble .

Q. How should researchers design experiments to optimize the synthesis of this compound?

- Methodological Answer : Start with controlled copolymerization or epoxidation protocols (e.g., using DMDAAC or APS as initiators) to stabilize the oxiranyl group and polyene backbone . Apply Design of Experiments (DoE) with variables like temperature (40–80°C), reaction time (4–24 hrs), and solvent polarity. Monitor yields via TLC and quantify using UV-Vis or HPLC. Bayesian optimization algorithms can efficiently narrow optimal conditions .

Q. What storage conditions are critical for maintaining the compound’s stability?

- Methodological Answer : Store at -20°C in ethanol solution to prevent oxidation of the polyene chain. Avoid exposure to light or moisture, which may degrade the oxiranyl group. Use argon or nitrogen blankets during handling .

Advanced Research Questions

Q. How can computational methods resolve contradictions in spectroscopic data (e.g., unexpected NOESY correlations or LC-MS fragmentation patterns)?

- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., Gaussian 09) to model the compound’s electronic structure and predict NMR chemical shifts or fragmentation pathways. Compare simulated spectra (IR, Raman) with experimental data to identify conformational anomalies. For polyene geometry, use molecular dynamics simulations to assess Z/E isomerization under synthetic conditions .

Q. What strategies address low yields in large-scale synthesis due to oxiranyl ring-opening or polyene isomerization?

- Methodological Answer : Introduce protective groups (e.g., silyl ethers) for the hydroxyethylamide moiety during epoxidation. Use low-temperature (−20°C to 0°C) reactions with radical inhibitors (e.g., BHT) to suppress undesired ring-opening. For isomerization, employ light-exclusion setups and chiral catalysts to maintain Z-configuration in the polyene chain .

Q. How can researchers evaluate the compound’s bioactivity in lipid-mediated signaling pathways?

- Methodological Answer : Use in vitro assays with ω-6 fatty acid-sensitive cell lines (e.g., macrophages or neuronal cells). Measure downstream metabolites (e.g., prostaglandins) via LC-MS/MS. For structural-activity relationships, synthesize analogs with modified oxiranyl or polyene regions and compare binding affinities to receptors like PPAR-γ or GPR40 .

Data Analysis and Contradiction Management

Q. How should conflicting data between theoretical and experimental melting points be reconciled?

- Methodological Answer : Perform differential scanning calorimetry (DSC) to confirm thermal behavior. If discrepancies persist, analyze crystallinity via X-ray diffraction (single-crystal or powder XRD). Computational models (e.g., Cambridge Structural Database) can identify polymorphic forms or hydration states affecting melting points .

Q. What statistical approaches are appropriate for interpreting heterogeneous biological assay results?

- Methodological Answer : Apply multivariate analysis (e.g., PCA or PLS regression) to correlate structural descriptors (e.g., logP, polar surface area) with bioactivity. Use ANOVA to assess batch-to-batch variability in synthesis. For dose-response contradictions, employ nonlinear regression models (e.g., Hill equation) to account for receptor cooperativity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.